molecular formula C14H17IN2OS B320786 2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide

2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide

Cat. No.: B320786
M. Wt: 388.27 g/mol
InChI Key: VXRZILYCAYSIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide is an organic compound with the molecular formula C14H17IN2OS. It is known for its unique structure, which includes an iodine atom, a piperidine ring, and a benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide typically involves the reaction of 2-iodobenzoyl chloride with 4-methylpiperidine-1-carbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Azido derivatives, cyano derivatives.

    Reduction: Amino derivatives.

    Oxidation: N-oxide derivatives.

Scientific Research Applications

2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide
  • 2-chloro-N-[(4-methylpiperidin-1-yl)carbonothioyl]benzamide
  • 2-bromo-N-[(4-methylpiperidin-1-yl)carbonothioyl]benzamide

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its chloro and bromo analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity for molecular targets .

Properties

Molecular Formula

C14H17IN2OS

Molecular Weight

388.27 g/mol

IUPAC Name

2-iodo-N-(4-methylpiperidine-1-carbothioyl)benzamide

InChI

InChI=1S/C14H17IN2OS/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3,(H,16,18,19)

InChI Key

VXRZILYCAYSIMQ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2I

Canonical SMILES

CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

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